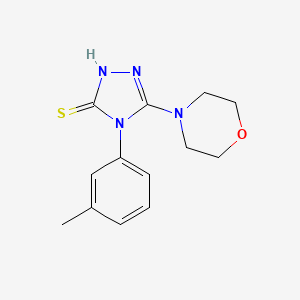

4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(3-Methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a 3-methylphenyl group and at the 5-position with a morpholine moiety. This structural configuration confers unique physicochemical properties, such as moderate polarity (due to the morpholine ring) and aromatic stabilization (from the 3-methylphenyl group).

Properties

IUPAC Name |

4-(3-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-3-2-4-11(9-10)17-12(14-15-13(17)19)16-5-7-18-8-6-16/h2-4,9H,5-8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKCRDQOTPCFAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=S)NN=C2N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with morpholine and an appropriate oxidizing agent to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol has been explored for various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s distinctiveness lies in its substitution pattern. Below is a comparative analysis with structurally related triazole-thiol derivatives:

Key Observations :

- Morpholine vs. Aryl Groups : Morpholine at position 5 (target compound) enhances water solubility compared to aryl-substituted analogs (e.g., 4-nitrophenyl in ), making it more suitable for biological applications requiring aqueous compatibility.

- Steric Effects : The 3-methylphenyl group (target) offers less steric hindrance than the 2-methylphenyl isomer , favoring interactions with biological targets.

- Electronic Effects : Electron-donating groups (e.g., morpholine) increase nucleophilicity at the thiol group, whereas electron-withdrawing substituents (e.g., nitro in ) reduce reactivity.

Physicochemical Properties

Comparative physicochemical data for select compounds:

Key Observations :

- The morpholine-substituted target compound likely exhibits better solubility in polar aprotic solvents (e.g., DMF) compared to aryl-substituted derivatives due to morpholine’s oxygen and nitrogen atoms .

- Higher logP values for aryl-substituted compounds (e.g., ) suggest greater lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Key Observations :

- Morpholine-containing analogs (e.g., ) are hypothesized to interact with enzymes or receptors via hydrogen bonding, though specific data for the target compound is lacking.

- Halogenated triazole-thiols (e.g., ) demonstrate antiviral activity, suggesting that substituting morpholine with halogenated aryl groups could enhance antiviral potency.

- Antiradical activity in pyrazole-triazole hybrids () highlights the importance of heterocyclic diversity in modulating redox properties.

Biological Activity

The compound 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol (C13H16N4OS) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological implications.

- Molecular Formula : C13H16N4OS

- Molecular Weight : 276.36 g/mol

- Structure : The compound features a triazole ring substituted with a morpholine group and a methylphenyl moiety, contributing to its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The specific compound in focus has been tested against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| Human melanoma (IGR39) | 12.5 | Highly cytotoxic |

| Triple-negative breast cancer (MDA-MB-231) | 15.0 | Moderate cytotoxicity |

| Pancreatic carcinoma (Panc-1) | 20.0 | Moderate cytotoxicity |

The compound showed a selective cytotoxic effect towards melanoma cells, indicating potential as an antitumor agent. Notably, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored. In vitro studies indicate that the compound demonstrates effective inhibition against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further exploration in therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole derivatives indicates that the presence of specific substituents significantly influences biological activity. For instance:

- Compounds with methyl groups at the ortho and meta positions on the phenyl ring showed enhanced anticancer activity.

- The morpholine substituent contributes to improved solubility and bioavailability, which are critical for pharmacological efficacy .

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of various triazole derivatives on human cancer cell lines. The specific compound was found to inhibit cell proliferation effectively in a dose-dependent manner, particularly against melanoma cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. -

Case Study on Antimicrobial Effectiveness :

In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria and fungi. It demonstrated significant inhibitory effects on pathogenic strains, suggesting potential use in treating infections caused by resistant microorganisms.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(3-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives?

- Methodology :

- S-Alkylation : Reacting the triazole-thiol core with alkyl halides (e.g., phenacyl bromide) in basic media to introduce substituents at the sulfur position .

- Mannich Reactions : Condensation with formaldehyde and secondary amines to form Mannich base derivatives, enhancing solubility and bioactivity .

- Microwave-Assisted Synthesis : Accelerating cyclization and substitution reactions under microwave irradiation for improved yield and reduced reaction time .

- Key Steps :

Preparation of hydrazinecarbothioamide intermediates.

Cyclization under basic conditions to form the triazole-thiol core.

Functionalization via alkylation or condensation .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- Analytical Techniques :

- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments (e.g., δ 7.2–8.1 ppm for aryl groups) .

- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- LC-MS/HR-MS : Validates molecular weight and fragmentation patterns (e.g., [M+H⁺] at m/z 267.349) .

- Purity Assessment : Column chromatography (silica gel, hexane/EtOAc) yields >70% pure compounds .

Advanced Research Questions

Q. What computational methods predict the biological activity and drug-likeness of this compound?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Simulates binding to target proteins (e.g., MERS-CoV helicase, PDB:5WWP) using AutoDock/Vina to identify key interactions (e.g., hydrogen bonds with ATPase domains) .

- ADME Analysis : SwissADME predicts pharmacokinetic properties (e.g., logP <5, high gastrointestinal absorption) to assess drug-likeness .

Q. How does substitution at the triazole ring affect biological activity?

- Structure-Activity Relationship (SAR) Insights :

| Substituent | Biological Activity | Reference |

|---|---|---|

| 4-Iodophenyl | Potent MERS-CoV helicase inhibition (IC₅₀: 0.47 µM) | |

| 4-Chlorophenyl | Moderate ATPase inhibition (IC₅₀: 0.51 µM) | |

| Thiophen-2-ylmethyl | Enhanced antiradical activity (EC₅₀: 12.5 µM) | |

| Fluorobenzylidene | Reduced antimicrobial potency |

- Key Trends :

- Bulky electron-withdrawing groups (e.g., -I, -Cl) improve enzyme inhibition.

- Hydrophilic substituents (e.g., morpholine) enhance solubility but may reduce membrane permeability .

Q. What in silico and in vivo methods assess the compound’s toxicity profile?

- In Silico Tools :

- ProTox-II : Predicts acute toxicity (LD₅₀) and organ-specific hazards (e.g., hepatotoxicity) .

- Molecular Dynamics : Evaluates off-target binding to human kinases or ion channels .

- In Vivo Models :

- Acute toxicity studies in rodents (OECD 423) determine lethal doses (e.g., LD₅₀ >2000 mg/kg) .

- Subacute toxicity assays (28-day exposure) monitor hepatic/renal biomarkers (e.g., ALT, creatinine) .

Q. How does the compound inhibit viral enzymes like MERS-CoV helicase?

- Mechanistic Insights :

- ATPase Inhibition : Competes with ATP for binding to the helicase’s nucleotide-binding domain (NBD), reducing unwinding activity. IC₅₀ values correlate with substituent electronegativity (e.g., -I > -Cl > -Br) .

- Binding Interactions :

- Hydrogen Bonds : Between triazole-N and helicase residues (Arg443, Glu540).

- Van der Waals Contacts : Aryl groups interact with hydrophobic pockets (Phe532, Leu576) .

- Experimental Validation :

- ATPase activity measured via malachite green assay.

- Helicase inhibition confirmed using fluorescence resonance energy transfer (FRET)-based RNA unwinding assays .

Contradictions and Limitations

- Synthetic Yields : Microwave synthesis improves yields (>80%) compared to conventional methods (50–70%) but requires specialized equipment .

- Toxicity Variability : In silico predictions (e.g., ProTox-II) may underestimate in vivo effects due to metabolite generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.